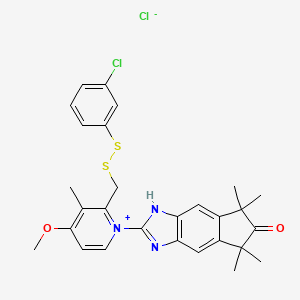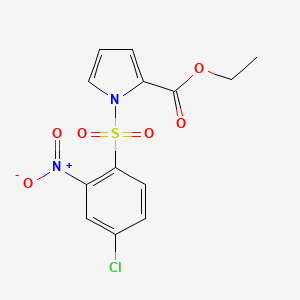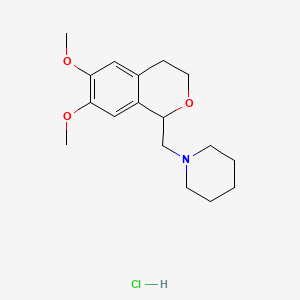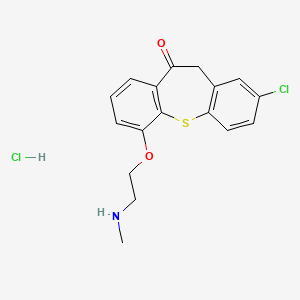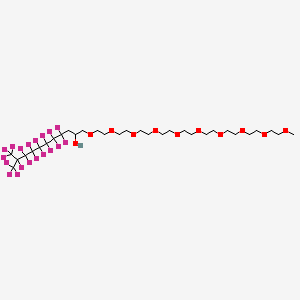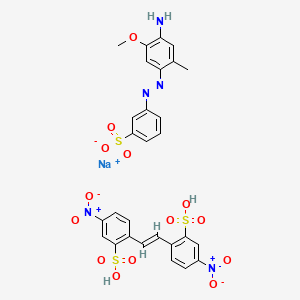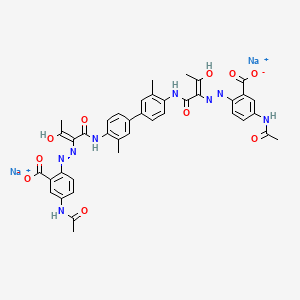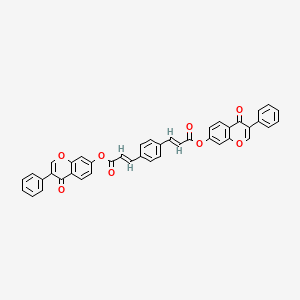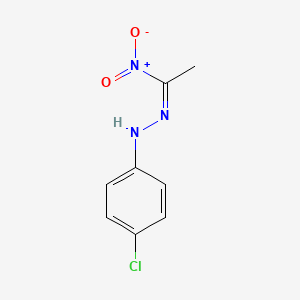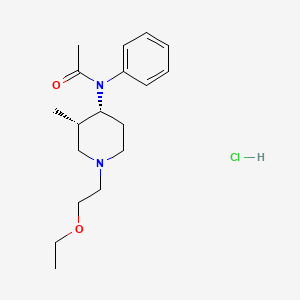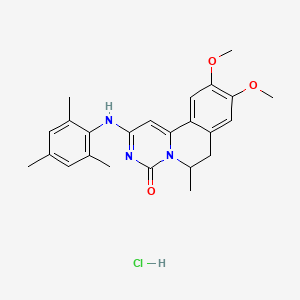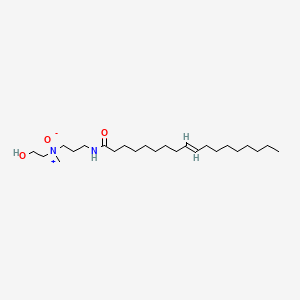
9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- is a complex organic compound with a molecular formula of C20H41NO3. This compound is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- typically involves the reaction of 9-octadecenamide with 3-(2-hydroxyethyl)methylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce simpler amides or alcohols.
Aplicaciones Científicas De Investigación
9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
9-Octadecenamide: A simpler amide with similar structural features but lacking the hydroxyethyl and methyloxidoamino groups.
N-(2-Hydroxyethyl)-9-octadecenamide: Similar in structure but with different functional groups.
Oleamide: Another amide with a similar hydrocarbon chain but different functional groups.
Uniqueness
What sets 9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research.
Propiedades
Número CAS |
72987-26-9 |
|---|---|
Fórmula molecular |
C24H48N2O3 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-N-methyl-3-[[(E)-octadec-9-enoyl]amino]propan-1-amine oxide |
InChI |
InChI=1S/C24H48N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(28)25-20-18-21-26(2,29)22-23-27/h10-11,27H,3-9,12-23H2,1-2H3,(H,25,28)/b11-10+/t26-/m1/s1 |
Clave InChI |
YMYHRHASDUIEBR-QJASNXPTSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCC[N@+](C)(CCO)[O-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(CCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



